REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1C=C)=[CH2:2].[C:11]1([OH:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.CC(CC(C)(C)C)=C.C1(O)C=CC=CC=1.CC(CC(C)(C)C)=C>O>[CH2:2]([C:14]1[CH:15]=[CH:16][C:11]([OH:17])=[CH:12][CH:13]=1)[CH2:1][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:3.4|
|
Name
|
sulfonated polystyrene
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)C1=C(C=CC=C1)C=C
|
Name
|
|
Quantity
|
282 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
168 g
|
Type
|
reactant
|
Smiles
|
CC(=C)CC(C)(C)C
|
Name
|
phenol diisobutene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O.CC(=C)CC(C)(C)C
|
Name
|
|
Quantity
|
9 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction is performed discontinuously in a stirred flask
|
Type
|
CUSTOM
|
Details
|
equipped with contact thermometer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
After a reaction period of 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the crude product is separated from the catalyst by filtration
|
Type
|
DISTILLATION
|
Details
|
worked up by distillation in a manner
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)C1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1C=C)=[CH2:2].[C:11]1([OH:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.CC(CC(C)(C)C)=C.C1(O)C=CC=CC=1.CC(CC(C)(C)C)=C>O>[CH2:2]([C:14]1[CH:15]=[CH:16][C:11]([OH:17])=[CH:12][CH:13]=1)[CH2:1][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:3.4|
|
Name
|
sulfonated polystyrene
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)C1=C(C=CC=C1)C=C
|
Name
|
|
Quantity
|
282 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
168 g
|
Type
|
reactant
|
Smiles
|
CC(=C)CC(C)(C)C
|
Name
|
phenol diisobutene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O.CC(=C)CC(C)(C)C
|
Name
|
|
Quantity
|
9 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction is performed discontinuously in a stirred flask
|
Type
|
CUSTOM
|
Details
|
equipped with contact thermometer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
After a reaction period of 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the crude product is separated from the catalyst by filtration
|
Type
|
DISTILLATION
|
Details
|
worked up by distillation in a manner
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)C1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |